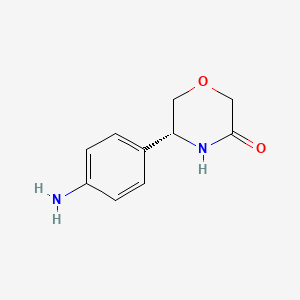

(R)-5-(4-aminophenyl)morpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-5-(4-aminophenyl)morpholin-3-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Intermediate for Anticoagulants

(R)-5-(4-Aminophenyl)morpholin-3-one is primarily recognized as a key intermediate in the synthesis of Rivaroxaban , an oral anticoagulant used for preventing blood clots in various clinical settings, including post-surgery and in patients with atrial fibrillation. Rivaroxaban works by inhibiting factor Xa, thus playing a critical role in managing thromboembolic disorders .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this morpholinone have shown potent antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Case Studies

- Synthesis and Characterization : A study by Babariya et al. (2020) synthesized Schiff bases from this compound and evaluated their antimicrobial activities. The results demonstrated promising antibacterial properties, indicating that these derivatives could serve as effective treatments against bacterial infections .

- Industrial Scale Preparation : Another research highlighted the development of cost-effective processes for the industrial-scale preparation of this compound, emphasizing its importance in the economical production of Rivaroxaban .

Analyse Chemischer Reaktionen

Reduction of Nitro Precursors

The compound is commonly synthesized via catalytic hydrogenation of its nitro precursor, 5-(4-nitrophenyl)morpholin-3-one. Key conditions include:

-

Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

-

Reducing Agents : Hydrogen gas (H₂) or ammonium formate.

-

Solvents : Water, ethanol, or isopropyl alcohol.

Example Reaction :

5-(4-Nitrophenyl)morpholin-3-oneEthanol, 70°CH2,Pd/CThis compound

Yields typically exceed 85% with >99% purity after recrystallization .

Nucleophilic Substitution at the Amino Group

The aromatic amine group undergoes electrophilic substitution, enabling coupling with:

-

Aldehydes : Forms Schiff bases under mild acidic conditions (e.g., glacial acetic acid) .

-

Acyl Chlorides : Produces amide derivatives in polar aprotic solvents (e.g., DMF) .

Schiff Base Synthesis :

Reaction with 2-chloroquinoline-3-carbaldehyde in ethanol yields:

This compound+2-Chloroquinoline-3-carbaldehydeEtOH, Δ(E)-4-(4-(((2-Chloroquinolin-3-yl)methylene)amino)phenyl)morpholin-3-one

Characterization :

Cyclization and Ring-Opening Reactions

The morpholinone ring participates in:

-

Ozonolysis : Converts to N-aryl lactams in acetonitrile at 0°C .

-

Acid/Base-Mediated Rearrangements : Forms oxazolidinones under carbonylating agents (e.g., N,N'-carbonyldiimidazole) .

Ozonation Reaction :

This compound0°CO3,CH3CNN-Aryl Lactam Derivatives

Yields: 56% after regioselective reduction with SnCl₂ .

Functionalization via Protecting Groups

The amino group is protected via:

-

Acylation : Using acetyl chloride or benzoyl chloride.

-

Deprotection : Acidic hydrolysis (HCl/EtOH) or catalytic hydrogenation .

Industrial-Scale Synthesis :

-

Step 1 : Acylation with chloroacetyl chloride.

-

Step 2 : Nitration followed by cyclization.

-

Step 3 : Deprotection under acidic conditions .

Total Yield : 85.3% with 99.9% purity .

Comparison of Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalytic Reduction | H₂, Pd/C, EtOH, 70°C | 87.5 | 99.9 |

| Schiff Base Formation | Quinoline aldehyde, EtOH, reflux | 78 | 98.5 |

| Ozonation | O₃, CH₃CN, 0°C | 56 | 95.0 |

Mechanistic Insights

-

Reduction : Proceeds via adsorption of nitro groups onto the catalyst surface, followed by sequential electron transfer .

-

Schiff Base Formation : Involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration .

Stability and Optimization

Eigenschaften

Molekularformel |

C10H12N2O2 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

(5R)-5-(4-aminophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 |

InChI-Schlüssel |

PSKWSTUFBSWVRL-VIFPVBQESA-N |

Isomerische SMILES |

C1[C@H](NC(=O)CO1)C2=CC=C(C=C2)N |

Kanonische SMILES |

C1C(NC(=O)CO1)C2=CC=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.